molecular formula C19H16ClNO3 B2891072 5-(4-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)furan-2-carboxamide CAS No. 426246-28-8

5-(4-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)furan-2-carboxamide

Cat. No.: B2891072
CAS No.: 426246-28-8
M. Wt: 341.79
InChI Key: PUJDBQITJLNYIV-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)furan-2-carboxamide is a furan-2-carboxamide derivative characterized by a 4-chlorophenyl substituent at the 5-position of the furan ring and a 2-hydroxy-4,5-dimethylphenyl group attached via an amide bond. The compound’s unique 2-hydroxy-4,5-dimethylphenyl group distinguishes it from other derivatives, influencing its physicochemical and biological properties.

Properties

IUPAC Name

5-(4-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-11-9-15(16(22)10-12(11)2)21-19(23)18-8-7-17(24-18)13-3-5-14(20)6-4-13/h3-10,22H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJDBQITJLNYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Profile

  • Molecular Formula : C19H16ClNO3
  • Molecular Weight : 341.8 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the furan ring and chlorophenyl group enhances its lipophilicity, allowing it to penetrate cellular membranes effectively.

Key Mechanisms:

  • Inhibition of Cell Proliferation : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7) and acute monocytic leukemia (U-937) .
  • Induction of Apoptosis : Flow cytometry assays have shown that treatment with this compound leads to increased apoptosis in cancer cells, likely through the activation of caspase pathways .
  • Antiviral Activity : Emerging data suggest potential antiviral properties, although specific mechanisms remain to be elucidated .

Cytotoxicity Studies

Table 1 summarizes the cytotoxic effects observed in various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-70.65Induces apoptosis via caspase activation
U-9371.47Cell cycle arrest
HeLa2.41Disruption of mitochondrial function

Note : IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies

  • Study on MCF-7 Cells : A study demonstrated that this compound significantly reduced cell viability in MCF-7 cells with an IC50 value of 0.65 µM. The mechanism involved increased expression of pro-apoptotic factors such as p53 and enhanced caspase-3 activity .
  • Antiviral Screening : In a screening against various viral strains, this compound exhibited moderate antiviral activity with EC50 values ranging from 130 to 263 µM, showing promise as a lead compound for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl rings significantly impact biological activity. Electron-donating groups (EDGs) enhance cytotoxicity, while electron-withdrawing groups (EWGs) tend to decrease it .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Analysis

The furan-2-carboxamide scaffold is highly modular, with variations primarily in the substituents on the furan ring and the aryl/heteroaryl amide group. Key analogs include:

Compound Name Substituents on Furan (Position 5) Amide Group Substituent Key Features Reference
Target Compound 4-Chlorophenyl 2-Hydroxy-4,5-dimethylphenyl Hydroxy group for H-bonding; dimethyl groups for steric bulk -
5-(4-Chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide (A-803467) 4-Chlorophenyl 3,5-Dimethoxyphenyl Methoxy groups enhance lipophilicity; sodium channel inhibitor
5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide 2-Chlorophenyl 4-Sulfamoylphenyl Sulfamoyl group may confer diuretic activity
5-(3-Chlorophenyl)-N-(4-(morpholinomethyl)phenyl)furan-2-carboxamide (BD304589) 3-Chlorophenyl 4-(Morpholinomethyl)phenyl Morpholine moiety for improved solubility and CNS targeting
5-(2-Chlorophenyl)-N-(4-ethoxyphenyl)furan-2-carboxamide 2-Chlorophenyl 4-Ethoxyphenyl Ethoxy group balances lipophilicity and metabolic stability
5-(4-Nitrophenyl)furan-2-carboxylic acid 4-Nitrophenyl - Nitro group as electron-withdrawing; intermediate for further derivatization

Key Observations :

  • Chlorophenyl Position : 4-Chlorophenyl (target compound) vs. 2- or 3-chlorophenyl (analogs) alters electronic effects and steric interactions.
  • Amide Group : The target’s 2-hydroxy-4,5-dimethylphenyl group provides hydrogen-bonding capability and steric hindrance, contrasting with methoxy (A-803467), sulfamoyl (), or morpholine () substituents.

Pharmacological and Physicochemical Properties

Physicochemical Properties
  • Polarity : The hydroxy group in the target compound increases polarity compared to methoxy (A-803467) or ethoxy () analogs.

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